molecular formula C24H29N5O2S2 B11207979 2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11207979
M. Wt: 483.7 g/mol
InChI Key: ZSEAVUJVWALRCG-UHFFFAOYSA-N
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Description

2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound that features a thiazolopyrimidine core structure

Preparation Methods

The synthesis of 2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of the thiazolopyrimidine core, followed by the introduction of the piperidinyl and prop-2-en-1-yl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific functional groups involved.

Scientific Research Applications

2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, which may have different substituents on the core structure. The uniqueness of 2-{[7-OXO-2-(PIPERIDIN-1-YL)-6-(PROP-2-EN-1-YL)-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE lies in its specific substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C24H29N5O2S2

Molecular Weight

483.7 g/mol

IUPAC Name

2-[(7-oxo-2-piperidin-1-yl-6-prop-2-enyl-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H29N5O2S2/c1-4-12-29-22(31)20-21(26-23(33-20)28-13-6-5-7-14-28)27-24(29)32-15-19(30)25-18-10-8-17(9-11-18)16(2)3/h4,8-11,16H,1,5-7,12-15H2,2-3H3,(H,25,30)

InChI Key

ZSEAVUJVWALRCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)SC(=N3)N4CCCCC4

Origin of Product

United States

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